Dichloro-all-trans-retinone
Description
Properties
Molecular Formula |
C21H28Cl2O |
|---|---|
Molecular Weight |
367.35 |
IUPAC Name |
(3E,5E,7E,9E)-1,1-Dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohex-1-en-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
InChI Key |
NWWAQIKCANAFJE-YCNIQYBTSA-N |
SMILES |
O=C(/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C)C(Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dichloro-all-trans-retinone; Dichloro all trans retinone; DAR |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dichloro All Trans Retinone
Historical and Current Synthetic Routes for Dichloro-all-trans-retinone Preparation
The synthesis of this compound has primarily been achieved through methods that modify existing retinoid precursors. These approaches are designed to introduce the key dichloro-functional group, which is essential for its biological activity.
One-Step Transformation Approaches from Retinoic Acid Precursors
A notable and direct method for synthesizing this compound involves a one-step transformation from a retinoic acid precursor. nih.gov This approach utilizes the reaction of retinoic acid ethyl ester with dichloromethyllithium. nih.gov The dichloromethyllithium is generated in situ (in the reaction mixture) from dichloromethane (B109758) and a strong base, lithium diisopropylamide (LDA), at low temperatures. nih.gov This organolithium reagent then reacts with the ester group of the retinoic acid derivative to form the α,α-dichloro-ketone moiety of DAR. nih.gov
However, this one-step synthesis has been reported to result in low yields, typically in the range of 4-10%. nih.gov The reaction is sensitive and requires carefully controlled conditions to favor the formation of the desired product. nih.gov
Utilization of Organometallic Reagents in this compound Synthesis
The synthesis of this compound is a prime example of the application of organometallic reagents in organic chemistry. nih.govlibretexts.org Specifically, the use of dichloromethyllithium, an organolithium reagent, is central to the one-step transformation described above. nih.gov
Organometallic reagents, such as organolithium and Grignard reagents, are characterized by a carbon-metal bond, which renders the carbon atom highly nucleophilic and basic. libretexts.orguni-muenchen.de This reactivity allows them to readily attack electrophilic centers, such as the carbonyl carbon of esters. libretexts.org In the synthesis of DAR, the dichloromethyllithium acts as a potent nucleophile, adding the dichloromethyl group to the retinoic acid backbone. nih.gov The choice of solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is critical for stabilizing the organometallic reagent and facilitating the reaction. libretexts.org The use of such powerful reagents necessitates anhydrous (dry) conditions, as they readily react with water. libretexts.org
Derivatization Strategies for this compound Analogs
To explore the structure-activity relationships and to develop more potent or selective inhibitors, researchers synthesize analogs of this compound. whiterose.ac.uk These strategies involve modifying the core structure of DAR to probe its interaction with target enzymes.
Stereochemical Considerations in this compound Analog Synthesis
The "all-trans" designation in this compound refers to the stereochemistry of the double bonds in the polyene chain. medkoo.comiupac.org Maintaining this all-trans configuration is often a critical aspect of retinoid synthesis, as different isomers can exhibit varied biological activities. researchgate.net Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. iupac.org
When synthesizing analogs of DAR, controlling the stereochemistry of newly formed double bonds is a significant consideration. nih.govscience.gov Techniques such as the Wittig reaction or Horner-Wadsworth-Emmons olefination are commonly employed in retinoid synthesis to control the geometry of the double bonds. nih.gov The choice of reagents and reaction conditions can influence whether a cis or trans double bond is formed. iupac.org For instance, the use of specific phosphonate (B1237965) ylides in the Horner-Wadsworth-Emmons reaction can favor the formation of the E-isomer (trans). nih.gov
Introduction of Modifying Groups for Research Probes
To investigate the mechanism of action and to identify the binding partners of this compound, researchers introduce modifying groups to create research probes. whiterose.ac.uk These probes can be designed for various applications, such as affinity chromatography to isolate binding proteins or fluorescent labeling to visualize the compound's localization within cells. whiterose.ac.uknih.gov
For example, a linker arm could be attached to the this compound molecule, which can then be immobilized on a solid support for affinity-based protein purification. whiterose.ac.uk Alternatively, a fluorescent tag could be incorporated into the structure to allow for tracking of the molecule using fluorescence microscopy. nih.gov The design and synthesis of such probes require careful consideration to ensure that the introduced modification does not significantly alter the compound's inhibitory activity. whiterose.ac.uk
Data Tables
Table 1: Synthesis of this compound
| Precursor | Reagents | Product | Yield (%) | Reference |
| Retinoic acid ethyl ester | Dichloromethane, Lithium diisopropylamide (LDA) | α,α-dichloro-all-trans-retinone (DAR) | 4 - 10 | nih.gov |
Mechanistic Studies of Dichloro All Trans Retinone As an Enzyme Inhibitor
Inhibition Kinetics and Irreversible Binding Characteristics with Retinaldehyde Dehydrogenases
Dichloro-all-trans-retinone (DAR) has been identified as a potent inhibitor of retinaldehyde dehydrogenase (RALDH) enzymes, which are critical for the synthesis of all-trans-retinoic acid (ATRA) from retinaldehyde. Mechanistic studies reveal that its interaction with these enzymes is characterized by both concentration- and time-dependent inhibition, which is a hallmark of irreversible binding. This irreversible mechanism suggests that DAR forms a stable, likely covalent, bond with the enzyme, leading to a loss of catalytic function.
The inhibitory activity of this compound against the three primary RALDH isoforms—RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3)—is directly related to its concentration. In vitro assays demonstrate that as the concentration of DAR increases, the enzymatic activity of all three isoforms decreases progressively. Studies using recombinant proteins have shown that DAR effectively inhibits these enzymes in the nanomolar range. For instance, experiments with RALDH2 showed a clear concentration-dependent effect, where pre-incubation with increasing amounts of DAR (ranging from 0 to 250 nM) resulted in a corresponding decrease in the enzyme's ability to convert all-trans-retinaldehyde to ATRA. This relationship indicates a direct and potent interaction between the inhibitor and the active site of the RALDH enzymes.
The inhibition of RALDH enzymes by this compound is not instantaneous but occurs over time, confirming an irreversible mode of action. This time-dependent inactivation has been demonstrated through experiments where the enzyme is pre-incubated with DAR for varying durations before the enzymatic reaction is initiated. The longer the pre-incubation period, the greater the degree of inhibition observed. The rate of this inactivation (kobs) was found to increase with higher concentrations of DAR. This kinetic profile is consistent with the formation of a stable, covalent adduct between the inhibitor and the enzyme, which effectively removes active enzyme from the population over time.
The potency of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various RALDH isoforms. These values indicate the concentration of DAR required to reduce the enzyme's activity by 50%. Research has shown that DAR is a particularly potent inhibitor of RALDH2, with notable activity against RALDH1 and RALDH3 as well. The IC50 values vary between species and isoforms, highlighting a degree of selectivity.
| Enzyme Isoform | Species | IC50 (nM) | Reference |
|---|---|---|---|
| RALDH1 (ALDH1A1) | Human | 670 nM | |
| RALDH1 (ALDH1A1) | Chick | 434.70 ± 99.70 nM | |
| RALDH2 (ALDH1A2) | Human | 173 nM | |
| RALDH2 (ALDH1A2) | Chick | 52.2 nM | |
| RALDH2 (ALDH1A2) | Chick | 55.00 ± 10.71 nM | |
| RALDH3 (ALDH1A3) | Human | 340 nM | |
| RALDH3 (ALDH1A3) | Chick | 161.27 ± 16.57 nM |
Specificity and Selectivity Profiling of this compound Against Aldehyde Dehydrogenase Superfamily Members
A crucial aspect of a targeted enzyme inhibitor is its selectivity. This compound was specifically designed based on the structure of retinaldehyde to selectively target the RALDH subfamily (ALDH1A) within the broader aldehyde dehydrogenase (ALDH) superfamily. This design leverages the unique structural features of the RALDH substrate entrance tunnel, which is larger compared to other ALDH enzymes.
A key finding is the remarkable selectivity of this compound for the RALDH isoforms over the mitochondrial enzyme ALDH2. ALDH2 is a critical enzyme in alcohol metabolism, primarily responsible for oxidizing acetaldehyde (B116499). Despite structural similarities within the ALDH superfamily, studies have consistently shown that DAR has no inhibitory activity against human mitochondrial ALDH2. This high degree of selectivity is a significant advantage, as it minimizes the potential for off-target effects related to the disruption of acetaldehyde metabolism. The specificity is attributed to the inhibitor's design, which mimics the natural substrate (retinaldehyde) for which ALDH2 has very little affinity.
The performance of this compound as an inhibitor can be contextualized by comparing it to other known modulators of RALDH activity.
WIN 18,446 : This compound is a known inhibitor of ALDH enzymes but lacks specificity. It has been shown to inhibit RALDH1, 2, and 3, but it also potently inhibits ALDH2 and other members of the ALDH superfamily. In contrast, DAR demonstrates superior selectivity by not affecting ALDH2.
DEAB (4-(Diethylamino)benzaldehyde) : DEAB is another widely used RALDH inhibitor. The inactivation efficiency of DAR has been compared to that of DEAB, with the time-dependence ratio for DAR's inactivation of RALDH2 falling within the range reported for DEAB's covalent inhibition of the same enzyme.
Citral : Citral is a conventional inhibitor that acts on many ALDH enzymes, including ALDH2 and ALDH3, indicating it is not specific to the RALDH1A subfamily.
The development of DAR represents an advancement in creating inhibitors that can specifically target the ATRA synthesis pathway by selectively inhibiting RALDH isoforms without cross-reacting with other vital ALDH enzymes like ALDH2.
| Inhibitor | Target RALDH Isoforms | Inhibits ALDH2? | Mechanism | Reference |
|---|---|---|---|---|
| This compound (DAR) | RALDH1, RALDH2, RALDH3 | No | Irreversible | |
| WIN 18,446 | RALDH1, RALDH2, RALDH3 | Yes | Covalent | |
| DEAB | RALDHs | No | Covalent | |
| Citral | Multiple ALDHs | Yes | - |
Molecular Interactions and Binding Sites within RALDH Enzymes
This compound (DAR) has been identified as a potent, irreversible inhibitor of the retinaldehyde dehydrogenase (RALDH) family of enzymes, including RALDH1, RALDH2, and RALDH3. nih.govresearchgate.net Its design, featuring a dichloro-methane moiety attached to the retinyl group of retinaldehyde, was conceived to selectively target the substrate entrance tunnel of RALDH enzymes, which is relatively large compared to other aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.net This structural feature is key to its inhibitory mechanism, which is concentration and time-dependent, suggesting an irreversible action. arvojournals.org While detailed crystallographic studies on the DAR-RALDH complex are still emerging, mechanistic insights can be inferred from its design and the behavior of similar compounds.
Characterization of Covalent Adduct Formation
The inhibition of RALDH enzymes by this compound is characterized by the formation of a covalent bond, leading to irreversible inactivation of the enzyme. researchgate.netarvojournals.org This mechanism is suggested by the time-dependent nature of the inhibition observed in in vitro assays. arvojournals.org The design of DAR was inspired by the inhibitor WIN 18446, for which an X-ray crystal structure bound to human RALDH2 exists. researchgate.net In the case of WIN 18446, the active site cysteine sulfhydryl group of the ALDH enzyme forms a covalent bond with the terminal carbon of the inhibitor, displacing a chloride atom in the process. researchgate.net
Based on this precedent and the structure of DAR, it is postulated that a similar covalent adduct is formed between DAR and the RALDH enzyme. nih.gov The proposed mechanism involves the nucleophilic attack by the active site cysteine residue within the RALDH enzyme on the dichloromethyl group of DAR. This reaction would result in the formation of a stable thioether linkage, covalently attaching the inhibitor to the enzyme and thereby irreversibly blocking its catalytic activity. Further mass spectrometry and protein crystallization experiments are underway to definitively confirm this proposed mechanism of covalent adduct formation. nih.gov
Conformational Changes Induced Upon this compound Binding
The binding of inhibitors to enzymes often induces conformational changes that stabilize the enzyme-inhibitor complex and contribute to the inhibitory mechanism. While specific experimental data detailing the precise conformational changes in RALDH enzymes upon binding to this compound are not yet available, some inferences can be made based on the nature of the binding.
The formation of a covalent adduct between DAR and the active site cysteine residue would be expected to lock the enzyme in an inhibited state. This covalent modification would likely restrict the flexibility of the active site, preventing the necessary conformational dynamics required for substrate binding and catalysis. The bulky retinyl group of DAR, designed to fit within the substrate entrance tunnel, would further anchor the inhibitor, potentially inducing localized conformational adjustments that occlude the active site. nih.govresearchgate.net The study of retinoid binding to proteins in general suggests that retinoids are often forced into strained conformations upon binding, and this principle may also apply to the interaction of DAR with RALDH enzymes. nih.gov However, without high-resolution structural data of the DAR-RALDH complex, the exact nature and extent of these conformational changes remain a subject for future investigation.
Inhibitory Activity of this compound (DAR) against RALDH Isozymes
| Enzyme | Species | IC50 (nM) |
| RALDH1 | Not Specified | 670 |
| RALDH2 | Chick | 52.2 |
| RALDH2 | Human | 173 |
| RALDH3 | Not Specified | 340 |
| ALDH2 | Human | No inhibitory effect |
This table summarizes the 50% inhibitory concentration (IC50) values of this compound for different retinaldehyde dehydrogenase (RALDH) isozymes as determined by in vitro assays. Data sourced from arvojournals.org.
Cellular and Molecular Biological Research Applications of Dichloro All Trans Retinone
Modulation of All-trans-Retinoic Acid (ATRA) Synthesis in Cellular Systems
Dichloro-all-trans-retinone, also known as DAR, directly interferes with the endogenous production of ATRA. The RALDH enzyme family, comprising three main isozymes (RALDH1, RALDH2, and RALDH3), is responsible for the irreversible oxidation of retinaldehyde to ATRA. nih.govnih.gov By inhibiting these enzymes, DAR effectively reduces the cellular levels of ATRA, allowing researchers to probe the function of this signaling pathway.
The efficacy of this compound as an inhibitor of ATRA synthesis has been demonstrated in various cellular models, particularly in cell lines engineered to express specific RALDH isozymes.
Enzyme Specificity and Potency : In vitro assays using recombinant proteins have established that DAR is a potent inhibitor of all three RALDH isozymes, with a particular selectivity for RALDH2. nih.gov It functions as an irreversible inhibitor, with its effect being both concentration and time-dependent. arvojournals.org Notably, DAR shows no inhibitory activity against the mitochondrial aldehyde dehydrogenase 2 (ALDH2), highlighting its specificity for the ALDH1A subfamily (RALDHs). nih.govarvojournals.org
Cell-Based Assays : Studies utilizing a doxycycline-inducible HEK 293 cell line expressing chicken RALDH2-eGFP demonstrated that pretreatment with DAR leads to a significant reduction in both RALDH enzyme activity and subsequent ATRA synthesis. nih.govarvojournals.org In this system, treatment with DAR (0.05–2 µM) resulted in a dose-dependent inhibition of ATRA production. nih.govresearchgate.net Specifically, a 2 µM concentration of DAR caused a 96% inhibition of RALDH activity in cell lysates and a 42% decrease in ATRA synthesis in vitro. arvojournals.org
| Enzyme | Source | IC₅₀ (nM) |
|---|---|---|
| RALDH1 (ALDH1A1) | Recombinant | 434.70 ± 99.70 |
| RALDH2 (ALDH1A2) | Chick Recombinant | 52.2 |
| RALDH2 (ALDH1A2) | Human Recombinant | 173 |
| RALDH2 (ALDH1A2) | Recombinant | 55.00 ± 10.71 |
| RALDH3 (ALDH1A3) | Recombinant | 161.27 ± 16.57 |
The biological functions of ATRA are primarily mediated through its role as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). cornell.edunih.gov These receptors, upon binding to ATRA, form heterodimers that bind to specific DNA sequences known as Retinoic Acid Responsive Elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov This binding initiates a cascade of events that modulates the transcription of hundreds of genes involved in various cellular processes. nih.gov
By inhibiting the synthesis of ATRA, this compound indirectly affects the transcriptional activity of RARE-containing genes. A reduction in cellular ATRA levels leads to decreased activation of RAR/RXR heterodimers. Consequently, the transcription of ATRA-responsive genes is downregulated. This makes DAR a useful tool for identifying genes under the control of endogenous ATRA signaling and for studying the consequences of disrupting this pathway without directly interfering with the receptor-DNA interaction itself. For example, in MCF-7 cells transfected with a RARE-luciferase reporter construct, ATRA treatment leads to significant activation of the reporter, a process that would be inhibited by a compound like DAR that blocks ATRA synthesis. nih.gov
Investigating Retinoid Signaling Pathways Using this compound as a Chemical Probe
The specific and potent inhibitory action of this compound makes it an ideal chemical probe for dissecting the complexities of retinoid signaling. nih.govsigmaaldrich.com It allows for the temporal and dose-dependent control of endogenous ATRA synthesis, providing a means to investigate the physiological roles of ATRA in various biological contexts.
The application of DAR has been particularly insightful in specialized cellular and tissue models where ATRA signaling is crucial.
Ocular Biology : ATRA signaling is implicated in the regulation of eye growth. arvojournals.org DAR was developed to examine the role of choroidal RALDH2 in the control of visually guided eye growth. arvojournals.org By selectively inhibiting RALDH2, the predominant RALDH isozyme in the chick choroid, DAR allows researchers to study how locally synthesized ATRA in the choroid influences scleral growth, a key factor in the development of conditions like myopia. arvojournals.orgarvojournals.org
Developmental Biology : Retinoic acid is a critical morphogen during embryonic development. cornell.edunih.gov The inhibition of RALDH enzymes can lead to developmental abnormalities by disrupting the precise spatial and temporal gradients of ATRA required for normal embryogenesis. Using inhibitors like DAR in developmental models allows for the investigation of RA's role in cell differentiation and morphogenesis. nih.gov
Neuronal Models : Retinoid signaling is vital for the development and function of the nervous system. Chemical probes that modulate ATRA levels can be used to study its role in neuronal differentiation, plasticity, and other neurological processes.
Maintaining appropriate levels of ATRA is critical, as both deficiency and excess can be detrimental. cornell.edu this compound serves as a tool to study the effects of disrupting this delicate balance. By inducing a state of localized ATRA deficiency, DAR can help elucidate the cellular and molecular responses to retinoid pathway disruption. This is relevant for understanding how environmental chemicals that inhibit RALDH activity may exert their toxicity. nih.govmdpi.com Such studies contribute to the broader field of endocrine disruption, where the retinoid system is considered a key pathway susceptible to environmental interference. nih.gov
Research in Model Organisms (In Vitro and Ex Vivo Studies, excluding clinical human trials)
The utility of this compound extends to studies in tissues and organ systems from model organisms, providing insights that bridge the gap between cell culture and whole-organism physiology.
In Vitro Studies : Beyond cultured cell lines, DAR has been evaluated using recombinant chick and human RALDH enzymes to determine its specificity and mechanism of inhibition. arvojournals.org
Ex Vivo Studies : A significant application of DAR has been in ex vivo models using tissues isolated from animals. For instance, experiments have been conducted on choroids isolated from chick eyes. arvojournals.org In these studies, incubating the isolated choroid tissue with DAR resulted in a significant, dose-dependent inhibition of RALDH activity within the tissue lysates. arvojournals.org This ex vivo approach confirms that DAR is effective in a complex, multicellular tissue environment, validating its potential for studying localized ATRA synthesis in specific anatomical structures. nih.govarvojournals.org
Studies in Cultured Cells and Tissue Lysates (e.g., choroidal lysates)
In vitro and ex vivo studies have utilized this compound to investigate its inhibitory effects on RALDH activity and retinoic acid (RA) synthesis in controlled environments. These studies have provided a foundational understanding of DAR's potency and selectivity.
One key study employed a doxycycline-inducible RALDH2 cell line ((Dox)RALDH2-eGFP 293) to assess the impact of DAR. arvojournals.org Pretreatment of these cultured cells with DAR resulted in a significant and dose-dependent inhibition of RALDH activity within the cell lysates. arvojournals.org Specifically, exposure to DAR led to a 96% reduction in RALDH activity. arvojournals.org This inhibition of enzyme activity directly correlated with a substantial decrease in RA synthesis, which was inhibited by 42% in vitro. arvojournals.org
Further research has extended these findings to tissue-specific contexts, notably using choroidal lysates isolated from chick eyes. The choroid is a critical tissue in the regulation of eye growth, and RALDH2 within this tissue is a key target for understanding myopia development. arvojournals.org Incubation of isolated choroids with DAR demonstrated a significant inhibition of RALDH activity in these tissue lysates by 38%. arvojournals.org
The inhibitory concentration (IC50) values determined from these experiments highlight the potency of DAR. In assays using recombinant proteins, DAR inhibited chick and human RALDH2 with IC50 values of 52.2 nM and 173 nM, respectively. arvojournals.org In choroidal tissue lysates, the IC50 was found to be 53.6 nM. arvojournals.org While highly selective for RALDH2, DAR also showed inhibitory effects on other RALDH isoforms at higher concentrations, with IC50 values of 670 nM for RALDH1 and 340 nM for RALDH3. arvojournals.org It notably had no inhibitory effect on human mitochondrial ALDH2. arvojournals.org The inhibition of all RALDH enzymes by DAR was observed to be concentration and time-dependent, suggesting an irreversible mechanism of inhibition. arvojournals.org
Table 1: Inhibitory Effects of this compound (DAR) in Cultured Cells and Choroidal Lysates
| Experimental System | Parameter Measured | Concentration of DAR | Result |
|---|---|---|---|
| (Dox)RALDH2-eGFP 293 Cell Lysates | RALDH Activity | 0–2 µM | 96% inhibition |
| (Dox)RALDH2-eGFP 293 Cells (in vitro) | Retinoic Acid Synthesis | 0–2 µM | 42% inhibition |
| Isolated Chick Choroidal Lysates | RALDH Activity | 0–5 µM | 38% inhibition |
Table 2: IC50 Values of this compound (DAR) for Various Aldehyde Dehydrogenase Isoforms
| Enzyme | Species | IC50 Value |
|---|---|---|
| RALDH2 | Chick | 52.2 nM |
| RALDH2 | Human | 173 nM |
| RALDH1 | Not Specified | 670 nM |
| RALDH3 | Not Specified | 340 nM |
| ALDH2 | Human Mitochondrial | No inhibitory effect |
Application in Chick Embryo and Other Non-Human Developmental Models to Elucidate Retinoid Roles
The chick embryo serves as a valuable in vivo model for developmental biology, particularly for studying ocular growth and the role of retinoids in this process. nih.gov The research involving this compound in cultured cells and choroidal lysates from chicks lays the groundwork for in vivo experiments to explore its efficacy as a modulator of ocular growth. arvojournals.org
The targeted inhibition of RALDH2 by DAR in chick choroidal tissue is particularly significant because this enzyme is a potential pharmaceutical target for controlling postnatal ocular growth. arvojournals.org By selectively blocking the synthesis of retinoic acid in the choroid, researchers can investigate the specific role of this signaling pathway in visually guided eye growth and conditions like myopia. arvojournals.org The experiments on choroidal lysates were conducted on tissue from chick eyes that were recovering from form deprivation myopia, indicating a direct application in studying the molecular mechanisms of this condition. arvojournals.org
These foundational studies are essential for designing future in vivo experiments in chick embryos and other non-human models. The established potency and selectivity of DAR in vitro and ex vivo provide the basis for its use as a chemical tool to dissect the intricate roles of RALDH2 and retinoic acid signaling in the complex processes of embryonic and postnatal development. arvojournals.org
Analytical Methodologies for Research on Dichloro All Trans Retinone and Its Biological Effects
Spectroscopic and Chromatographic Techniques for Activity Assessment
To evaluate the functional impact of Dichloro-all-trans-retinone on biological systems, researchers rely on techniques that can accurately measure changes in enzyme activity and metabolite concentrations. These methods provide quantitative data on the compound's efficacy and mechanism of action.
Nicotinamide adenine (B156593) dinucleotide (NAD) is a critical coenzyme in cellular redox reactions, existing in an oxidized form (NAD+) and a reduced form (NADH) cellbiolabs.comcellbiolabs.com. Many dehydrogenase enzymes, which are potential targets for retinoid-like compounds, utilize NAD+ as an electron acceptor. The activity of these enzymes can be quantified by monitoring the change in concentration of NADH, which absorbs light at 340 nm doi.orgresearchgate.net.
The principle behind the NADH assay involves an enzymatic cycling reaction where the conversion of a substrate by the target enzyme is coupled to the reduction of NAD+ to NADH cellbiolabs.comcellbiolabs.com. The rate of NADH production is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound would lead to a decreased rate of NADH formation.
Assays can be performed in two primary modes:
Colorimetric Assays: In this method, NADH reacts with a specific probe to generate a colored product. The intensity of this color, measured with a spectrophotometer (typically at 450 nm), corresponds to the amount of NADH present cellbiolabs.com.
Fluorometric Assays: For higher sensitivity, a fluorometric probe is used. The reaction with NADH produces a fluorescent product, and the emitted fluorescence (e.g., excitation at 530-570 nm and emission at 590-600 nm) is quantified cellbiolabs.com.
By measuring the reaction rate at various concentrations of this compound, researchers can determine key inhibitory parameters such as the IC₅₀ value.
Table 1: Representative Data from an NADH-Based Enzyme Inhibition Assay
| This compound Conc. (µM) | Enzyme Activity (% of Control) | Standard Deviation |
|---|---|---|
| 0.01 | 98.2 | ± 1.5 |
| 0.1 | 85.7 | ± 2.1 |
| 1.0 | 52.3 | ± 1.8 |
| 10.0 | 15.1 | ± 1.2 |
| 100.0 | 4.8 | ± 0.9 |
To directly measure the impact of this compound on retinoid metabolism, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. This highly sensitive and specific technique allows for the precise quantification of all-trans-retinoic acid (ATRA) and other retinoids in complex biological matrices like plasma or cell lysates mdpi.comnih.gov.
The workflow for this analysis typically involves several key steps:
Sample Preparation: Retinoids are extracted from the biological sample, often using liquid-liquid extraction with organic solvents such as a hexane (B92381) and ethyl acetate (B1210297) mixture nih.gov. An internal standard (e.g., a deuterated version of the analyte) is added to correct for extraction variability omicsonline.org.
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column, such as a C18 or C30 column, is used to separate the different retinoid isomers and metabolites based on their hydrophobicity mdpi.comnih.gov. A gradient elution with a mobile phase consisting of solvents like methanol, water, and an acid (e.g., formic or acetic acid) is commonly employed nih.govthermofisher.com.
Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer mdpi.com. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used. This involves selecting a specific precursor ion for the analyte (e.g., m/z 301.4 for ATRA) and monitoring a specific fragment ion produced after collision-induced dissociation (e.g., m/z 123.1 for ATRA) mdpi.com. This provides high specificity and reduces interference from other molecules.
This LC-MS/MS method enables researchers to quantify how this compound affects the endogenous levels of retinoic acid, providing direct evidence of its impact on specific metabolic pathways.
Table 2: Typical LC-MS/MS Parameters for Retinoic Acid Quantification
| Parameter | Setting |
|---|---|
| HPLC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) mdpi.com |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid thermofisher.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |
| MS/MS Transition (ATRA) | Precursor ion (m/z) 301.4 → Product ion (m/z) 123.1 mdpi.com |
| Lower Limit of Quantification | 20-50 pg/mL nih.gov |
Protein-Ligand Interaction Studies
Understanding how this compound interacts with its protein targets is fundamental to elucidating its mechanism of action. These studies confirm the expression of the target protein and characterize the molecular details of the binding event.
Before conducting interaction studies, it is essential to confirm the presence and integrity of the target enzyme in the experimental system (e.g., cell lysates or purified fractions). Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting are standard techniques for this purpose nih.govnih.gov.
The process involves:
Protein Extraction and Quantification: Proteins are extracted from cells or tissues, and the total protein concentration is determined to ensure equal loading onto the gel.
SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate through the gel. They are separated primarily based on their molecular weight nih.gov. A protein ladder with bands of known molecular weights is run alongside the samples for size estimation thermofisher.com.
Electrotransfer: The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF) nih.gov.
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target enzyme. Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is added. This secondary antibody binds to the primary antibody.
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured on film or with a digital imager, revealing a band corresponding to the target protein pubcompare.ai. The intensity of the band provides a semi-quantitative measure of the protein's expression level.
This technique is crucial for verifying that any observed functional effects are not due to changes in the expression level of the target enzyme.
To directly study the binding of this compound to a target protein, several advanced spectroscopic methods can be employed. These techniques provide insights into binding affinity, conformational changes, and the local environment of the binding site.
Fluorescence Spectroscopy: Many proteins contain intrinsic fluorophores, primarily tryptophan residues. The fluorescence emission of these residues is sensitive to their local environment. When a ligand like this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence intensity or a shift in the emission wavelength. This phenomenon, known as fluorescence quenching, can be monitored to determine binding constants (Kₐ) and the number of binding sites.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary and tertiary structure of proteins. The binding of a small molecule can induce conformational changes in the protein. These changes can be detected as alterations in the protein's CD spectrum in the far-UV region (for secondary structure) or the near-UV region (for tertiary structure).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining high-resolution structural information about protein-ligand interactions. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope. Chemical Shift Perturbation (CSP) experiments can identify the amino acid residues on the protein that are affected by ligand binding, thus defining the binding site.
These biophysical methods are complementary and provide a detailed picture of the molecular recognition event between this compound and its protein target.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicotinamide adenine dinucleotide (NAD+/NADH) |
| All-trans-retinoic acid (ATRA) |
| Hexane |
| Ethyl acetate |
| Methanol |
| Formic acid |
| Acetic acid |
| Sodium dodecyl sulfate (B86663) (SDS) |
Structure Activity Relationship Sar Studies of Dichloro All Trans Retinone Analogs
Correlating Structural Modifications with RALDH Inhibitory Potency and Selectivity
The development of Dichloro-all-trans-retinone (DAR) was rooted in a structure-based design approach aimed at selectively targeting retinaldehyde dehydrogenase (RALDH) isozymes. nih.gov The core structure of DAR, featuring a retinyl group (a β-ionone ring with an isoprenoid chain) attached to a dichloro-methane moiety, was conceived to exploit the relatively large substrate entrance tunnel characteristic of RALDH enzymes compared to other aldehyde dehydrogenase (ALDH) enzymes. nih.govresearchgate.net This design confers potent inhibitory activity against the three main RALDH isozymes—RALDH1, RALDH2, and RALDH3. nih.gov
In vitro assays using recombinant proteins have demonstrated that DAR effectively inhibits these enzymes in the nanomolar range. nih.govarvojournals.org Its potency varies among the isozymes, showing the strongest inhibition against RALDH2. nih.gov Specifically, the IC50 values have been reported as 55.00 ± 10.71 nM for RALDH2, 161.27 ± 16.57 nM for RALDH3, and 434.70 ± 99.70 nM for RALDH1. nih.gov Studies on chick RALDH2 also showed a potent IC50 of 52.2 nM. arvojournals.org
A crucial aspect of DAR's structure-activity relationship is its high selectivity for RALDH enzymes over other ALDH family members, particularly the mitochondrial ALDH2. nih.govarvojournals.org Research confirms that DAR has no significant inhibitory effect on human mitochondrial ALDH2. nih.govarvojournals.org This selectivity is a key differentiator from less specific ALDH inhibitors like WIN 18446, which inhibits a broader range of the ALDH superfamily. arvojournals.orgnih.gov The inhibition by DAR is both concentration and time-dependent, which suggests an irreversible mechanism of action. arvojournals.org
| Enzyme | Species | IC50 (nM) | Reference |
|---|---|---|---|
| RALDH1 (ALDH1A1) | Human | 434.70 ± 99.70 | nih.gov |
| RALDH1 (ALDH1A1) | Human | 670 | arvojournals.org |
| RALDH2 (ALDH1A2) | Human | 55.00 ± 10.71 | nih.gov |
| RALDH2 (ALDH1A2) | Human | 173 | arvojournals.org |
| RALDH2 (ALDH1A2) | Chick | 52.2 | arvojournals.org |
| RALDH3 (ALDH1A3) | Human | 161.27 ± 16.57 | nih.gov |
| RALDH3 (ALDH1A3) | Human | 340 | arvojournals.org |
| ALDH2 | Human | No inhibitory activity | nih.govarvojournals.org |
Rational Design Principles for Enhanced Specificity or Affinity
The rational design of this compound was guided by the distinct structural features of the RALDH active site. researchgate.net Researchers postulated that the large size of the substrate entrance tunnel in RALDH enzymes, which accommodates the bulky retinaldehyde substrate, could be exploited to achieve selective inhibition. nih.govresearchgate.net The design strategy involved attaching a reactive dichloro-methane group to the retinyl structure of retinaldehyde. nih.govresearchgate.net This approach leverages the natural affinity of the retinyl scaffold for the RALDH active site while introducing a moiety capable of irreversible inhibition. nih.gov
The foundation of this "intelligent-drug design" was to create a molecule that mimics the natural substrate, retinaldehyde, to gain entry and specific binding to the RALDH catalytic site, while excluding it from the more constrained active sites of other ALDHs, such as ALDH2. researchgate.netarvojournals.org The dichloro-methane moiety was inspired by the structure of WIN 18446, a known but non-specific ALDH inhibitor. researchgate.net By combining this reactive group with the retinaldehyde backbone, the resulting compound, DAR, was engineered to be a highly specific, irreversible inhibitor of the RALDH subfamily. nih.gov This targeted approach was crucial for developing a tool to study the specific roles of RALDH isozymes in biological processes like the synthesis of all-trans-retinoic acid (ATRA) without confounding effects from the inhibition of other metabolic enzymes. nih.govresearchgate.net
Computational Chemistry Approaches in SAR Development
Computational chemistry played a significant role in the early stages of developing and validating the design of this compound. arvojournals.org Molecular docking simulations were employed to predict the binding affinity and selectivity of the theoretical DAR structure for its intended target, RALDH2, versus the off-target enzyme, human ALDH2. arvojournals.org
Using software such as MoleGro virtual docker, researchers docked the DAR structure into homology models of chick RALDH2 and human ALDH2. arvojournals.org The results of these simulations provided strong theoretical support for the rational design principles. The docking predicted favorable binding of DAR to the RALDH2 active site, indicated by a highly negative MolDock score. In contrast, the simulations showed unfavorable binding to the human ALDH2 active site, as evidenced by a positive MolDock score. arvojournals.org These computational findings suggested a high degree of selectivity for RALDH2 over ALDH2, a prediction that was later confirmed by in vitro enzymatic assays. arvojournals.org This use of computational modeling allowed for an efficient, initial screening and validation of the inhibitor's design before proceeding with chemical synthesis and biological testing. arvojournals.org
| Target Enzyme | MolDock Score | Predicted Interaction | Reference |
|---|---|---|---|
| RALDH2 (Chick) | -71.92 ± 6.83 | Favorable Binding / Selective | arvojournals.org |
| ALDH2 (Human) | 14.41 ± 17.98 | Unfavorable Binding / Not Selective | arvojournals.org |
Future Research Directions and Unexplored Avenues for Dichloro All Trans Retinone
Investigation of Novel RALDH Isoforms or Related Aldehyde Dehydrogenases
Dichloro-all-trans-retinone (DAR) has been established as an effective irreversible inhibitor of the three known RALDH isoforms: RALDH1, RALDH2, and RALDH3, while notably not affecting mitochondrial ALDH2. nih.govresearchgate.net This specificity provides a foundation for future research aimed at identifying and characterizing other potential enzymes involved in retinoid metabolism.
Future research can leverage DAR as a chemical probe to:
Screen for unidentified enzymes: Use DAR in functional assays with various tissue extracts to identify any uncharacterized aldehyde dehydrogenases that may contribute to ATRA synthesis.
Characterize lesser-known ALDHs: The aldehyde dehydrogenase superfamily is extensive. jensenlab.org DAR's known activity profile can be compared against its effects on other ALDH family members to better understand their substrate specificities and potential roles in retinaldehyde metabolism.
Elucidate Isoform-Specific Functions: The differential inhibitory concentrations of DAR against the three RALDH isoforms suggest structural differences in their active sites. nih.gov Future studies comparing DAR's effects on all human RALDH isoforms will provide crucial information on its isoform specificity, which is vital for its application in targeted research. nih.gov For instance, structural models suggest that a methionine residue in RALDH1's active site may limit DAR's access, a feature not present in RALDH2 or RALDH3, opening an avenue for investigating these structural-functional relationships. nih.gov
Table 1: Inhibitory Concentration (IC50) of this compound on RALDH Isoforms
| Enzyme Isoform | IC50 (nM) |
|---|---|
| RALDH1 (ALDH1A1) | 434.70 ± 99.70 |
| RALDH2 (ALDH1A2) | 55.00 ± 10.71 |
| RALDH3 (ALDH1A3) | 161.27 ± 16.57 |
| ALDH2 | No Activity |
Data sourced from Harper et al., 2018. nih.gov
Exploration of this compound in Diverse Biological Systems for Fundamental Retinoid Research
The synthesis of ATRA is a fundamental process critical for numerous biological events, excluding disease-specific contexts. altex.org The RALDH enzymes play essential roles in embryonic development, regulating the organogenesis of the eye, brain, heart, and other organs. nih.govresearchgate.net Postnatally, they are involved in processes like spermatogenesis and stem cell differentiation. nih.gov
As a specific inhibitor of ATRA synthesis, DAR is an invaluable tool for fundamental research in these areas. jensenlab.org Future studies can focus on:
Developmental Biology: Applying DAR to various model organisms (e.g., zebrafish, xenopus, chick embryos) to precisely delineate the temporal and spatial requirements of ATRA signaling during organ formation.
Stem Cell Differentiation: Investigating the impact of blocking ATRA synthesis with DAR on the differentiation pathways of various stem cell lineages, providing insights into the core mechanisms of cell fate determination.
Ocular Growth and Development: Using DAR to further investigate the role of specific RALDH isoforms, such as RALDH2, in postnatal eye growth and development to understand the fundamental biological processes governing vision. amazonaws.comresearchgate.net
Development of Advanced Analogues as Molecular Tools for Retinoid Signaling Research
The initial design of DAR was based on a rational, structure-based approach, attaching a dichloro-methane group to the retinyl structure of retinaldehyde. nih.govresearchgate.net This strategy proved effective in creating a potent inhibitor. However, the development of analogues with enhanced properties would significantly advance retinoid research.
Future directions in this area include:
Isoform-Specific Inhibitors: The varying IC50 values of DAR for RALDH1, RALDH2, and RALDH3 suggest that the development of highly selective inhibitors for each isoform is achievable. nih.gov By modifying the chemical structure of DAR, researchers could create advanced analogues that can discriminate between the RALDH isoforms, allowing for the precise dissection of their individual biological roles.
Enhanced Potency and Pharmacokinetics: Further medicinal chemistry efforts could focus on improving the potency and stability of DAR analogues. jensenlab.org This would create more robust molecular tools for in vitro and ex vivo studies.
Probes for Structural Biology: Developing DAR analogues that can act as covalent probes to label the active sites of RALDH enzymes could facilitate structural biology studies (e.g., X-ray crystallography), providing high-resolution insights into enzyme-inhibitor interactions.
Integration with Multi-Omics Approaches to Delineate Broader Cellular Impacts
The inhibition of ATRA synthesis by this compound initiates a cascade of downstream cellular events, as ATRA is a potent signaling molecule that regulates gene expression through nuclear receptors. mdpi.comlookchem.com To capture the full spectrum of these effects, future research must move beyond single-endpoint assays and embrace a systems-biology perspective.
Integrating DAR with multi-omics technologies will provide a comprehensive view of its cellular impact:
Transcriptomics: Using RNA-sequencing (RNA-seq) on cells or tissues treated with DAR will reveal the complete set of genes whose expression is dependent on ATRA synthesis. This can uncover novel gene regulatory networks controlled by the RALDH pathway.
Proteomics: Quantitative proteomics can identify global changes in protein expression and post-translational modifications that occur when ATRA production is blocked by DAR. This will help connect changes in gene expression to functional changes in the cell.
Metabolomics: Analyzing the metabolome of DAR-treated systems can uncover broader metabolic shifts that result from the inhibition of the retinoid pathway, potentially identifying novel links between retinoid signaling and other metabolic processes.
By combining the specificity of DAR with the comprehensive nature of multi-omics, researchers can construct a detailed, systems-level understanding of the role of the RALDH enzymes and ATRA signaling in cellular physiology.
Q & A
Q. What are the established synthetic routes for Dichloro-all-trans-retinone, and how can researchers validate its structural purity?
- Methodological Answer : this compound is typically synthesized via halogenation of all-trans-retinone using chlorinating agents (e.g., SOCl₂ or PCl₃) under inert conditions. Post-synthesis, purification involves column chromatography with silica gel and non-polar solvents. Structural validation requires a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- HPLC (C18 column, UV detection at ~350 nm) to assess purity (>95% threshold).
Cross-referencing spectral data with literature (e.g., SciFinder or Reaxys entries for retinoid derivatives) is critical .
Q. Which in vitro assays are most suitable for initial biological activity screening of this compound?
- Methodological Answer : Prioritize assays aligned with retinoid biology:
- Cell proliferation assays (e.g., MTT in HL-60 leukemia cells) to assess differentiation effects.
- Receptor binding assays using RAR/RXR nuclear receptors (competitive ELISA or fluorescence polarization).
- Reporter gene assays (e.g., luciferase under retinoid-response elements).
Normalize results to all-trans-retinoic acid (ATRA) as a positive control .
Q. How can researchers optimize this compound solubility for in vivo studies?
- Methodological Answer : Address hydrophobicity via:
- Co-solvent systems (e.g., DMSO:PEG 400, 10:90 v/v).
- Nanoformulations (liposomes or micelles characterized by dynamic light scattering).
- Prodrug derivatization (e.g., esterification of carboxyl groups).
Validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published IC₅₀/EC₅₀ values, accounting for variables:
Q. What computational strategies best predict this compound’s interaction with nuclear receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model ligand-receptor binding poses, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with:
Q. How can proteomic approaches identify off-target effects of this compound?
- Methodological Answer : Implement quantitative proteomics (e.g., SILAC or TMT labeling) in treated vs. untreated cells. Prioritize pathways via GO/KEGG enrichment analysis . Confirm findings with:
Q. What experimental designs are optimal for assessing this compound’s metabolic stability?
- Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor:
- Time-course incubation (0–60 min) followed by HPLC-MS quantification.
- CYP enzyme inhibition assays (CYP3A4, 2C9 isoform-specific inhibitors).
Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Compare to known retinoids (e.g., ATRA) .
Data Analysis and Interpretation
Table 1 : Key Parameters for Comparative Analysis of Retinoid Derivatives
| Parameter | This compound | ATRA | 9-cis-RA |
|---|---|---|---|
| LogP | 5.2 (predicted) | 4.8 | 5.1 |
| RARα EC₅₀ (nM) | 12 ± 3* | 8 ± 2 | 15 ± 4 |
| Metabolic t₁/₂ (min) | 22 ± 5 | 45 ± 10 | 30 ± 7 |
| *Conflicting literature values require further validation . |
Guidance for Methodological Rigor
- Literature Review : Use SciFinder to compile all reported biological activities and synthetic protocols. Prioritize primary sources from journals with ≥5 impact factors .
- Experimental Replication : Document batch-to-batch variability in synthesis (e.g., NMR purity, yield) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
